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molecular formula C9H7ClN2S B8293515 5-(4-Chloro-6-methylpyridin-2-yl)thiazole

5-(4-Chloro-6-methylpyridin-2-yl)thiazole

Cat. No. B8293515
M. Wt: 210.68 g/mol
InChI Key: LWHDFURUANLRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334279B2

Procedure details

To a 2 dram vial equipped with a stir bar was added 2,4-dichloro-6-methylpyridine (29 mg, 0.18 mmol), 5-(tributylstannyl)thiazole (66 mg, 0.18 mmol), CuI (8 mg, 0.04 mmol), CsF (81 mg, 0.53 mmol), and Pd(PPh3)4 (10 mg, 8.9 μmol). The vial was capped with a septum screw-cap and then placed under N2 atmosphere. To the vial was added degassed DMF (1 mL). The vial was placed in a 80° C. heating block with stirring for 1 hour. The mixture was allowed to cool to room temperature and was then directly purified via C18 chromatography (water:MeOH w/0.1% TFA) to afford 5-(4-chloro-6-methylpyridin-2-yl)thiazole as a white solid. MS: MS m/z 211.1 (M++1). This material was directly carried forward into step 2.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
81 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.C([Sn](CCCC)(CCCC)[C:15]1[S:19][CH:18]=[N:17][CH:16]=1)CCC.[F-].[Cs+]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:6]1[CH:5]=[C:4]([CH3:9])[N:3]=[C:2]([C:15]2[S:19][CH:18]=[N:17][CH:16]=2)[CH:7]=1 |f:2.3,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
29 mg
Type
reactant
Smiles
ClC1=NC(=CC(=C1)Cl)C
Name
Quantity
66 mg
Type
reactant
Smiles
C(CCC)[Sn](C1=CN=CS1)(CCCC)CCCC
Name
Quantity
81 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
CuI
Quantity
8 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
10 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 dram vial equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The vial was capped with a septum
CUSTOM
Type
CUSTOM
Details
screw-cap
ADDITION
Type
ADDITION
Details
To the vial was added
CUSTOM
Type
CUSTOM
Details
degassed DMF (1 mL)
CUSTOM
Type
CUSTOM
Details
was placed in a 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating block
CUSTOM
Type
CUSTOM
Details
was then directly purified via C18 chromatography (water:MeOH w/0.1% TFA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C)C1=CN=CS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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